![molecular formula C10H10BNO2S B7956043 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B7956043.png)
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a thiazole ring attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methylthiazole with a phenylboronic acid derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .
Biology and Medicine
The thiazole ring is a common pharmacophore in many biologically active compounds, and the boronic acid group can interact with biological targets such as enzymes .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable bonds with other molecules makes it useful in creating advanced materials .
Mechanism of Action
The mechanism of action of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid depends on its application. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming reversible covalent bonds with active site residues. The thiazole ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]boronic acid
- This compound pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its esters, this compound has a free boronic acid group, making it more reactive in certain chemical reactions. The pinacol and MIDA esters are more stable and can be used as protected forms of the boronic acid, which can be deprotected under specific conditions .
Properties
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPCIXNQCOBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CSC(=N2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955961.png)
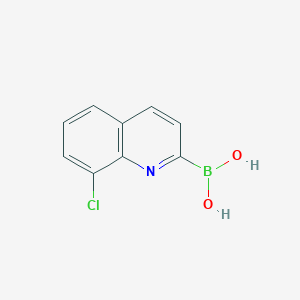
![[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7955968.png)

![{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid](/img/structure/B7955985.png)
![[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955991.png)
![{6-Chloroimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955995.png)
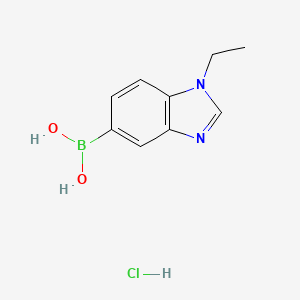
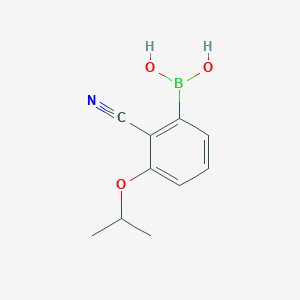
![[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7956003.png)
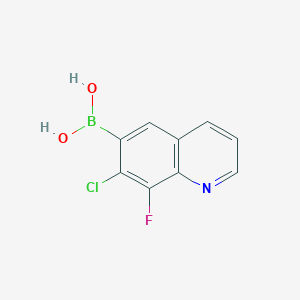
![{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid](/img/structure/B7956031.png)
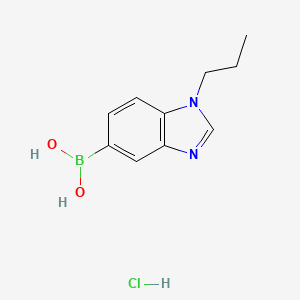
![[2-Cyano-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7956041.png)
